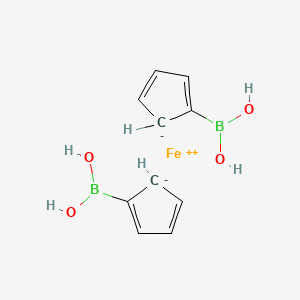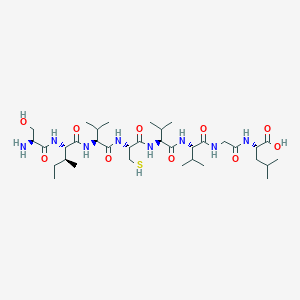![molecular formula C62H92O4P2Si8 B12516843 (R)-1,1'-[4,4'-Bi-1,3-benzodioxole]-5,5'-diylbis[1,1-bis[3,5-bis(trimethylsilyl)phenyl]phosphine](/img/structure/B12516843.png)
(R)-1,1'-[4,4'-Bi-1,3-benzodioxole]-5,5'-diylbis[1,1-bis[3,5-bis(trimethylsilyl)phenyl]phosphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1,1’-[4,4’-Bi-1,3-benzodioxole]-5,5’-diylbis[1,1-bis[3,5-bis(trimethylsilyl)phenyl]phosphine] is a chiral phosphine ligand known for its application in asymmetric catalysis. This compound is particularly valued for its ability to induce high enantioselectivity in various catalytic reactions, making it a crucial component in the synthesis of enantiomerically pure compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1,1’-[4,4’-Bi-1,3-benzodioxole]-5,5’-diylbis[1,1-bis[3,5-bis(trimethylsilyl)phenyl]phosphine] typically involves the following steps:
Formation of the Biaryl Backbone: The biaryl backbone is synthesized through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Introduction of Phosphine Groups: The phosphine groups are introduced via a reaction with chlorophosphines under inert conditions to prevent oxidation.
Chiral Resolution: The chiral resolution of the racemic mixture is achieved using chiral chromatography or crystallization techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale coupling reactions using industrial reactors.
Purification: High-performance liquid chromatography (HPLC) or recrystallization for purification.
Quality Control: Rigorous quality control measures to ensure the enantiomeric purity and overall quality of the product.
Analyse Chemischer Reaktionen
Types of Reactions
®-1,1’-[4,4’-Bi-1,3-benzodioxole]-5,5’-diylbis[1,1-bis[3,5-bis(trimethylsilyl)phenyl]phosphine] undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphine ligands are replaced by other groups.
Coordination: It forms coordination complexes with transition metals, which are crucial for its catalytic activity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Substitution: Halogenated reagents such as chlorophosphines.
Coordination: Transition metal salts like palladium chloride or rhodium complexes.
Major Products
Phosphine Oxides: Formed during oxidation reactions.
Substituted Phosphines: Resulting from substitution reactions.
Metal Complexes: Formed during coordination with transition metals, essential for catalytic applications.
Wissenschaftliche Forschungsanwendungen
®-1,1’-[4,4’-Bi-1,3-benzodioxole]-5,5’-diylbis[1,1-bis[3,5-bis(trimethylsilyl)phenyl]phosphine] has a wide range of applications in scientific research:
Chemistry: Used as a ligand in asymmetric catalysis for the synthesis of enantiomerically pure compounds.
Biology: Employed in the synthesis of biologically active molecules with high enantioselectivity.
Medicine: Utilized in the production of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the manufacture of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of ®-1,1’-[4,4’-Bi-1,3-benzodioxole]-5,5’-diylbis[1,1-bis[3,5-bis(trimethylsilyl)phenyl]phosphine] involves its role as a chiral ligand in catalytic reactions. The compound coordinates with transition metals to form chiral metal complexes, which then facilitate enantioselective transformations. The chiral environment created by the ligand induces the formation of one enantiomer over the other, leading to high enantioselectivity in the products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-(+)-5,5’-Bis(diphenylphosphino)-4,4’-bi-1,3-benzodioxole
- ®-(+)-5,5’-Bis[di(3,5-xylyl)phosphino]-4,4’-bi-1,3-benzodioxole
Uniqueness
®-1,1’-[4,4’-Bi-1,3-benzodioxole]-5,5’-diylbis[1,1-bis[3,5-bis(trimethylsilyl)phenyl]phosphine] is unique due to its high steric bulk and electronic properties, which enhance its ability to induce high enantioselectivity in catalytic reactions. Its trimethylsilyl groups provide additional steric hindrance, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C62H92O4P2Si8 |
|---|---|
Molekulargewicht |
1188.0 g/mol |
IUPAC-Name |
[4-[5-bis[3,5-bis(trimethylsilyl)phenyl]phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis[3,5-bis(trimethylsilyl)phenyl]phosphane |
InChI |
InChI=1S/C62H92O4P2Si8/c1-69(2,3)47-29-43(30-48(37-47)70(4,5)6)67(44-31-49(71(7,8)9)38-50(32-44)72(10,11)12)57-27-25-55-61(65-41-63-55)59(57)60-58(28-26-56-62(60)66-42-64-56)68(45-33-51(73(13,14)15)39-52(34-45)74(16,17)18)46-35-53(75(19,20)21)40-54(36-46)76(22,23)24/h25-40H,41-42H2,1-24H3 |
InChI-Schlüssel |
AATLWSANZQCNAX-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=CC(=C6)[Si](C)(C)C)[Si](C)(C)C)C7=CC(=CC(=C7)[Si](C)(C)C)[Si](C)(C)C)C8=CC(=CC(=C8)[Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


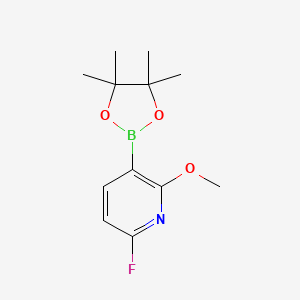
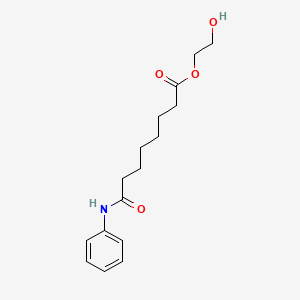
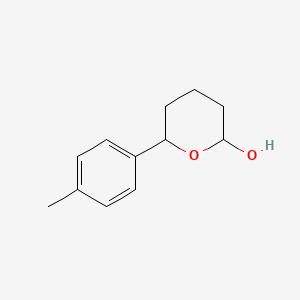

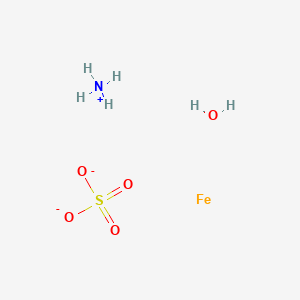
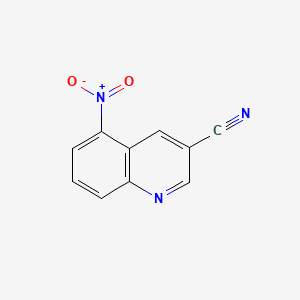
![2-Chloro-4-{(Z)-[3-chloro-4-(dimethylamino)phenyl]-NNO-azoxy}-N,N-dimethylaniline](/img/structure/B12516811.png)
![(1S,4R,7R,8R)-7,8-bis(phenylmethoxy)bicyclo[2.2.2]oct-5-en-2-one](/img/structure/B12516818.png)
![Cyclopropa[E]pyrido[1,2-A]pyrazine](/img/structure/B12516819.png)

![ethyl 3-[[2-[4-(N'-hydroxycarbamimidoyl)phenyl]-1-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl]amino]propanoate](/img/structure/B12516824.png)
![2-Butanone, 3-[(4-methoxyphenyl)methoxy]-4-(phenylmethoxy)-, (3R)-](/img/structure/B12516832.png)
